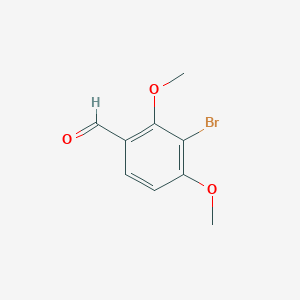

3-Bromo-2,4-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWWYIZFZHXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556210 | |

| Record name | 3-Bromo-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122452-59-9 | |

| Record name | 3-Bromo-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 3 Bromo 2,4 Dimethoxybenzaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group in 3-bromo-2,4-dimethoxybenzaldehyde is a versatile center for a variety of chemical transformations, including nucleophilic additions, oxidations, and condensations.

Nucleophilic Addition Reactions (e.g., hydride reduction, organometallic additions)

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles. Hydride reduction, typically with agents like sodium borohydride (B1222165), converts the aldehyde to the corresponding primary alcohol, (3-bromo-2,4-dimethoxyphenyl)methanol.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that add to the carbonyl carbon. msu.edu These reactions are fundamental for forming new carbon-carbon bonds. msu.edu For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of a secondary alcohol after an aqueous workup. msu.edusaskoer.ca The choice of the organometallic reagent can influence nucleophilicity, with organolithium reagents generally being more nucleophilic than Grignard reagents. saskoer.ca

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product Type |

|---|---|

| Sodium borohydride (NaBH4) | Primary alcohol |

| Methylmagnesium bromide (CH3MgBr) | Secondary alcohol |

Oxidation Pathways to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, 3-bromo-2,4-dimethoxybenzoic acid. mdpi.com This transformation can be achieved using various oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO4) or chromic acid. More recently, greener oxidation methods have been developed. For example, Oxone® (2KHSO5·KHSO4·K2SO4) in the presence of a catalytic amount of sodium 2-iodobenzenesulfonate has been shown to be effective for the selective oxidation of aldehydes to carboxylic acids. orgsyn.org N-Heterocyclic carbene (NHC)-catalyzed aerobic oxidation also presents a modern approach to this conversion. mdpi.com

Condensation Reactions (e.g., Claisen-Schmidt, aldol (B89426) condensations)

This compound, lacking α-hydrogens, is an ideal substrate for crossed aldol and Claisen-Schmidt condensations. wikipedia.orgmagritek.com In these base-catalyzed reactions, an enolate, formed from a ketone or another enolizable carbonyl compound, acts as the nucleophile, attacking the aldehyde. magritek.com This is followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. magritek.com

For example, the Claisen-Schmidt condensation of this compound with a ketone like acetone, in the presence of a base such as sodium hydroxide, would lead to the formation of a chalcone (B49325) derivative. wikipedia.orgnih.gov Solvent-free conditions for Claisen-Schmidt reactions have been developed, offering an environmentally friendly alternative. nih.govtandfonline.com The reaction between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone, for instance, proceeds efficiently without a solvent. tandfonline.comweebly.comtruman.edu

Table 2: Examples of Condensation Reactions

| Reactant 2 | Reaction Type | Product Type |

|---|---|---|

| Acetone | Claisen-Schmidt | Chalcone |

| Acetophenone | Claisen-Schmidt | Chalcone |

Reactions Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This method is widely used for the synthesis of biaryl compounds. nih.gov The reaction tolerates a wide range of functional groups and can often be carried out under mild conditions, including in aqueous media. organic-chemistry.orgarkat-usa.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, with dialkylbiaryl phosphine (B1218219) ligands like SPhos showing excellent results for coupling aryl chlorides and bromides. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction is instrumental in the synthesis of aryl alkynes.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgmychemblog.comnih.gov The reaction is typically carried out in the presence of a base and a phosphine ligand. mychemblog.comlibretexts.org It is a powerful tool for the vinylation of aryl halides. beilstein-journals.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orglibretexts.org In the case of this compound, the aldehyde group and the methoxy (B1213986) groups influence the electron density of the ring. For SNAr to occur, a strong nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The leaving group, bromide, is then expelled, restoring the aromaticity of the ring. libretexts.org

The reaction is highly dependent on the substitution pattern of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. chemistrysteps.comwikipedia.orglibretexts.org In this compound, the electronic effects of the substituents would dictate the feasibility and regioselectivity of SNAr reactions. For example, the alkoxylation of bromophenolic aldehydes has been demonstrated using sodium methoxide (B1231860) in the presence of cupric chloride. mdma.ch

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-bromo-2,4-dimethoxyphenyl)methanol |

| 3-bromo-2,4-dimethoxybenzoic acid |

| 3,4-dimethoxybenzaldehyde |

| 1-indanone |

| 2-benzylidene-1-indanone |

| SPhos |

| Sodium 2-iodobenzenesulfonate |

| Sodium borohydride |

| Potassium permanganate |

| Chromic acid |

| Oxone® |

| Acetone |

| Sodium hydroxide |

| Grignard reagent |

| Organolithium reagent |

| Palladium |

| Copper(I) |

| Sodium methoxide |

| Cupric chloride |

| Biaryl compounds |

| Aryl alkynes |

| Substituted alkenes |

| Meisenheimer complex |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the aromatic ring of this compound allows for its conversion into highly reactive and synthetically valuable organometallic reagents, primarily Grignard and organolithium reagents. The formation of these reagents involves the reaction of the aryl halide with magnesium or lithium metal, respectively. This process results in a polarity inversion (umpolung) at the carbon atom bonded to the halogen, transforming it from an electrophilic site into a potent nucleophilic center. nih.gov

Grignard Reagent Formation:

The Grignard reagent is typically prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The reaction with magnesium transforms the carbon-bromine bond into a carbon-magnesium bond. nih.gov For some substituted bromoanilines, THF has been shown to be a more effective solvent than diethyl ether, a consideration that may be relevant for this substrate as well. rsc.org The aldehyde group is incompatible with Grignard reagents, so it must be protected, for example as an acetal, before the formation of the Grignard reagent. nih.gov The protection of the aldehyde is crucial to prevent it from reacting with the newly formed Grignard reagent.

Organolithium Reagent Formation:

Alternatively, an organolithium reagent can be generated through a lithium-halogen exchange reaction. This typically involves treating this compound with an organolithium compound, such as n-butyllithium or t-butyllithium, at low temperatures in an inert solvent like THF or hexane (B92381). princeton.edu This exchange is generally faster and occurs under milder conditions than the direct reaction with lithium metal. princeton.edu The rate of halogen exchange is typically faster for bromine than for chlorine. princeton.edu Similar to Grignard reagent formation, the aldehyde must be protected prior to this reaction.

These organometallic derivatives of this compound are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

| Reagent Type | Formation Method | Typical Conditions | Key Characteristics |

| Grignard Reagent | Reaction with Magnesium metal | Anhydrous THF or diethyl ether | Moderately reactive, strong base, requires aldehyde protection |

| Organolithium Reagent | Lithium-Halogen Exchange with R-Li | Anhydrous THF or hexane, low temperatures | Highly reactive, very strong base, requires aldehyde protection |

Influence of Methoxy Substituents on Aromatic Reactivity and Regioselectivity

The two methoxy (-OCH₃) groups on the aromatic ring of this compound have a profound influence on its reactivity and the orientation of incoming electrophiles in electrophilic aromatic substitution reactions. Methoxy groups are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

The regioselectivity, or the position at which a new substituent will attach, is directed by the combined electronic and steric effects of all substituents on the ring: the two methoxy groups, the bromo group, and the aldehyde group.

-OCH₃ groups: These are ortho, para-directing. The methoxy group at C-2 directs towards C-1 (occupied) and C-3 (occupied), and C-5. The methoxy group at C-4 directs towards C-3 (occupied) and C-5.

-Br group: This is a deactivating but ortho, para-directing group. The bromo group at C-3 directs towards C-2 (occupied), C-4 (occupied), and C-6.

-CHO group: The aldehyde group is a deactivating, meta-directing group. It directs incoming electrophiles to the positions meta to it, which are C-3 (occupied) and C-5.

Considering these directing effects, the most likely position for electrophilic attack is C-5, as it is activated by both methoxy groups and is a target for the aldehyde's meta-directing effect. The position C-6 is only activated by the bromo group's directing effect and is sterically hindered by the adjacent aldehyde group. A study on the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) showed that the incoming bromine atom, an electrophile, attaches at the position that is ortho or para to the activating methoxy groups. sunankalijaga.org

| Substituent | Position | Electronic Effect | Directing Influence |

| Aldehyde (-CHO) | C-1 | Deactivating (electron-withdrawing) | meta |

| Methoxy (-OCH₃) | C-2 | Activating (electron-donating) | ortho, para |

| Bromo (-Br) | C-3 | Deactivating (electron-withdrawing) | ortho, para |

| Methoxy (-OCH₃) | C-4 | Activating (electron-donating) | ortho, para |

Elucidation of Reaction Mechanisms and Intermediates

The reactions involving this compound proceed through various mechanisms and involve distinct intermediates depending on the reaction type.

Organometallic Reagent Formation: The formation of Grignard and organolithium reagents from aryl halides can proceed through radical intermediates. princeton.edu In the case of Grignard reagent formation, the mechanism is thought to involve single electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium compound. The lithium-halogen exchange is believed to proceed via an ate-complex intermediate. princeton.edu

Electrophilic Aromatic Substitution: For electrophilic aromatic substitution reactions, the mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the case of this compound, the positive charge of the arenium ion is delocalized across the ring and is particularly stabilized by the electron-donating methoxy groups. The reaction is completed by the loss of a proton from the site of electrophilic attack, which restores the aromaticity of the ring. Computational studies on related dimethoxybenzaldehyde compounds have been used to gain insight into reaction mechanisms and intermediates. nih.govresearchgate.net

Nucleophilic Addition to the Aldehyde: The aldehyde group is a key functional group for reactions such as nucleophilic addition. The carbon atom of the carbonyl group is electrophilic and is attacked by nucleophiles. This reaction typically proceeds through a tetrahedral intermediate, which is then protonated to yield an alcohol. The reactivity of the aldehyde can be influenced by the electronic effects of the other substituents on the ring.

Derivatization Strategies and Functionalization for Novel Chemical Entities

Construction of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the aldehyde and bromo functionalities, often modulated by the electron-donating methoxy (B1213986) groups, allows 3-Bromo-2,4-dimethoxybenzaldehyde to be a key precursor in the synthesis of complex ring systems.

Quinoline (B57606) Synthesis: Quinolines, which are benzopyridine structures, are present in numerous pharmaceuticals. purdue.edu Ruthenium-catalyzed three-component deaminative coupling reactions of anilines, aldehydes, and allylamines can produce 2,3-disubstituted quinoline products. rsc.org For example, the reaction of 3,5-dimethoxyaniline (B133145) with para-substituted benzaldehydes and triallylamine (B89441) can form various quinoline products. rsc.org The reaction typically begins with the formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation to yield the final quinoline product. rsc.org

Isoquinoline Synthesis: Isoquinolines and their derivatives are another class of heterocycles with significant biological activity. thieme-connect.de One approach involves the sequential coupling-imination-annulation of ortho-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate, often under palladium catalysis and microwave irradiation, to yield substituted isoquinolines. organic-chemistry.org Another method is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) to produce densely functionalized isoquinolines. organic-chemistry.org

Triazole-Based Hybrids: The compound can also be used to create hybrid molecules containing different heterocyclic rings. For instance, a quinoline-based organic-chemistry.orgwikipedia.orgnih.gov-triazole hybrid has been synthesized via a copper(I)-catalyzed click reaction. mdpi.com This involved the reaction of a 4-azido-7-chloroquinoline with an alkyne derivative of a 2-bromobenzaldehyde. mdpi.com

Synthesis of Chemically Diverse Aromatic Scaffolds

The aromatic core of this compound is a scaffold that can be extensively functionalized, primarily through reactions targeting the bromo substituent. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of a wide variety of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester. harvard.edunih.gov It is a versatile method for forming carbon-carbon bonds and can be used to introduce aryl, heteroaryl, alkyl, or alkenyl groups. harvard.edunih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov The choice of ligand can be crucial; for instance, in the coupling of 3-bromo-4-trifloyl-thiophenes, Pd(PPh₃)₄ showed selectivity for the triflate group, while Pd(tBu₃P)₂ favored the bromide. researchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The resulting alkynes can serve as intermediates for further transformations, such as the synthesis of trisubstituted alkenes. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with an amine. nih.govchemspider.com It allows for the introduction of primary or secondary amine functionalities onto the aromatic ring. nih.gov The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, can be optimized for specific substrates. nih.gov

Heck Coupling: While not as commonly cited for this specific substrate in the initial search, the Heck reaction is a general method for coupling aryl halides with alkenes under palladium catalysis to form new carbon-carbon bonds.

These cross-coupling strategies, illustrated in the table below, demonstrate the utility of this compound in generating diverse aromatic structures.

| Coupling Reaction | Catalyst System | Reactant | Bond Formed | Product Type |

| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron compound | C-C | Biaryls, etc. |

| Sonogashira | Palladium catalyst, Copper(I) cocatalyst, Base | Terminal alkyne | C-C (sp²-sp) | Arylalkynes |

| Buchwald-Hartwig | Palladium catalyst, Ligand, Base | Amine (primary or secondary) | C-N | Arylamines |

Preparation of Advanced Intermediates for Downstream Applications

This compound is a valuable starting material for the synthesis of more complex molecules that function as advanced intermediates in various fields, including medicinal chemistry and natural product synthesis. nih.gov

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The bromo group can be involved in metal-halogen exchange to create an organometallic species, which can then react with a variety of electrophiles to introduce diverse functionalities. google.com

For example, bromo-substituted quinolines are important intermediates in the design of Hepatitis C Virus (HCV) protease inhibitors. google.com These intermediates can be synthesized and then subjected to Suzuki coupling reactions to introduce a variety of substituents at the 2-position of the quinoline ring. google.com Similarly, veratraldehyde (3,4-dimethoxybenzaldehyde), a related compound, is a key intermediate in the synthesis of drugs like the antihypertensive agent prazosin. chemicalbook.com The brominated version offers an additional handle for chemical modification.

The synthesis of natural products or their analogues often relies on the use of such versatile building blocks. nih.gov The ability to perform sequential and chemoselective reactions on a molecule like this compound makes it an important component in the retrosynthetic analysis of complex target molecules. nih.gov Advanced intermediates derived from this compound can be used in the later stages of a total synthesis, allowing for the efficient construction of the final natural product. nih.gov

Computational and Theoretical Studies on 3 Bromo 2,4 Dimethoxybenzaldehyde Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the physicochemical properties of brominated dimethoxybenzaldehyde derivatives. scielo.br Methods such as CAM-B3LYP with a 6-311++G(d,p) basis set have been utilized to obtain information on electronic properties in the gas phase. scielo.br

Frontier Molecular Orbital (FMO) analysis is crucial for describing the reactivity and kinetic properties of chemical compounds. scielo.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability. epstem.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related isomers like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde, FMO analysis has been applied to predict their physical and chemical properties. scielo.br The analysis helps in understanding the molecule's reactive nature and its tendency to donate or accept electrons. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. scielo.brresearchgate.net The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For bromo-dimethoxybenzaldehyde isomers, MEP maps reveal that the oxygen atoms of the carbonyl and methoxy (B1213986) groups constitute regions of negative electrostatic potential. scielo.br These electron-rich surfaces are attractive sites for interactions. Conversely, regions near hydrogen atoms, such as those on the methyl groups, can show positive potential, which are attracted to the negative regions on adjacent molecules. scielo.br This mapping helps to justify the intermolecular interactions observed in the crystal structure of these compounds. scielo.br

Theoretical calculations provide several descriptors to predict the stability and reactivity of molecules. The HOMO-LUMO energy gap, as discussed previously, is a direct indicator of kinetic stability. scielo.br Global reactivity descriptors derived from these energies, such as the electrophilicity index (ω), quantify the ability of a molecule to act as an electron acceptor. researchgate.net A higher electrophilicity index points to a stronger electrophile. researchgate.net

The stability of intermolecular interactions, which dictates the formation of larger molecular assemblies, can be examined through the calculation of hyperconjugation energies. scielo.br These calculations, often performed using Natural Bond Orbital (NBO) analysis, provide insight into the delocalization of electron density and the stabilizing effect of specific interactions within the molecular structure. scielo.brresearchgate.net

Reaction Pathway Analysis and Energy Profile Determinations

Computational chemistry allows for the detailed analysis of interaction energies that guide the formation of supramolecular structures. By modeling molecular pairs or clusters, it is possible to determine the energy profiles of specific intermolecular interactions. The counterpoise method is often applied to correct for basis set superposition error (BSSE) and obtain accurate complexation energies. scielo.br

For analogues like 6-bromo-2,3-dimethoxybenzaldehyde, the energies of specific interactions driving the molecular assembly have been calculated. For instance, the energies for intermolecular interactions have been determined as follows:

C₇-O₁⋯H-C₉: -1.95 kcal/mol scielo.br

C₈-H⋯O₂-C₈: -1.51 kcal/mol and -1.30 kcal/mol (depending on the specific interaction) scielo.br

C₆-Br⋯Br-C₆: -0.47 kcal/mol scielo.br

These calculations reveal that C-H···O interactions are the primary driving force for the molecular assembly in the crystal, being energetically more favorable than the halogen-halogen interactions in this specific analogue. scielo.br

Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld surfaces, QTAIM, NBO)

The assembly of molecules in the solid state is governed by a network of intermolecular interactions. Computational tools provide a deep understanding of these non-covalent forces.

QTAIM (Quantum Theory of Atoms in Molecules): QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. scielo.brresearchgate.net By locating bond critical points (BCPs) between interacting atoms and analyzing the properties of the electron density at these points (like its value and Laplacian), the strength and type of interaction (e.g., hydrogen bond, halogen bond) can be determined. scielo.br This method has been applied to bromo-dimethoxybenzaldehyde analogues to quantify the intensity of the interactions stabilizing their supramolecular arrangements. scielo.br

NBO (Natural Bond Orbital) Analysis: NBO analysis is used to study charge delocalization and the stabilizing effects of hyperconjugative interactions. scielo.brresearchgate.net It quantifies the energy of these interactions, providing insight into the stability conferred by specific orbital overlaps between donor and acceptor NBOs. In the context of bromo-dimethoxybenzaldehyde analogues, NBO analysis has been employed to examine the stability of the intermolecular interactions that define the crystal structure. scielo.br

Conformational Analysis and Stereochemical Considerations

Theoretical calculations are instrumental in performing conformational analysis to identify the most stable three-dimensional arrangement of a molecule. By optimizing the molecular geometry using methods like DFT, the lowest energy conformer can be predicted. scielo.br This theoretical geometry is often compared with experimental data obtained from techniques like X-ray diffraction to validate the accuracy of the computational model. scielo.br For flexible molecules, this analysis is key to understanding which conformation is likely to be present in biological systems or as a reactive intermediate. In studies of bromo-dimethoxybenzaldehyde isomers, theoretically calculated geometric properties have been shown to be in good agreement with crystallographic data. scielo.br

Application As a Versatile Synthetic Building Block in Advanced Chemical Synthesis

Precursor in Natural Product Synthesis

The structural framework of 3-Bromo-2,4-dimethoxybenzaldehyde is related to motifs found in various natural products, particularly bromophenols, which are recognized as important secondary metabolites in marine algae. researchgate.net The presence of both bromine and oxygen-containing functional groups on an aromatic ring is a characteristic feature of many marine-derived compounds known for a range of biological activities. researchgate.net

While direct synthesis of a specific natural product from this compound is context-dependent, its value lies in its potential as a starting material for creating analogues or complex fragments of these natural structures. Synthetic chemists often utilize such building blocks to explore biomimetic syntheses—laboratory processes that emulate biosynthetic pathways—to access novel compounds that may exist in nature but have not yet been isolated. nih.gov The strategic placement of reactive sites on this compound allows for controlled, stepwise modifications to build up the intricate skeletons of natural products.

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound as a building block stems from the distinct reactivity of its functional groups, making it an essential intermediate in advanced organic synthesis. nbinno.comnbinno.com Its structure provides a robust platform for a variety of chemical transformations, facilitating the assembly of elaborate molecular structures. nbinno.comnbinno.com

The Aldehyde Group: This group is a versatile handle for forming new carbon-carbon bonds through reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol, providing entry into different classes of compounds.

The Bromo Substituent: The bromine atom is particularly valuable for modern cross-coupling reactions. It serves as an anchor point for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. This capability is fundamental to constructing complex bi-aryl systems and other sophisticated molecular frameworks. nbinno.com

This multi-faceted reactivity makes the compound a key component in synthetic pathways that require precise and sequential bond-forming events to create a broad spectrum of organic chemicals. nbinno.com

Role in the Development of Specialty Chemicals and Materials

Beyond its use in traditional organic synthesis, this compound and its structural isomers serve as precursors in the development of specialty chemicals and advanced materials. The bromoarylaldehyde scaffold is adaptable for creating functional molecules with specific properties, such as those used in materials science. sararesearch.com

A notable application is in the synthesis of custom fluorophores. Research has shown that bromoarylaldehydes can be functionalized with "clickable" azide groups. beilstein-journals.org These modified aldehydes can then be covalently attached to other structures using highly efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This methodology allows for the incorporation of the benzaldehyde-derived unit into larger systems to create probes and labels for biological imaging or materials with tailored photophysical properties. The inherent structure of the starting aldehyde provides a rigid platform whose electronic properties can be fine-tuned through subsequent chemical modifications. beilstein-journals.org

Building Block for Medicinal Chemistry Intermediates

In the pharmaceutical industry, access to diverse and versatile chemical building blocks is crucial for the discovery and development of new drugs. nbinno.comresearchgate.net Halogenated aromatic aldehydes, including this compound, are recognized as vital intermediates in this process. nbinno.comnbinno.com The compound's structure offers a valuable starting point for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nbinno.comnbinno.com

The strategic combination of the aldehyde, bromine, and methoxy (B1213986) groups allows medicinal chemists to systematically modify the core structure to explore structure-activity relationships (SAR). By altering substituents at different positions, researchers can fine-tune a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. nbinno.com For instance, the bromine atom can be replaced with various other groups via cross-coupling reactions, while the aldehyde can be transformed into nitrogen-containing heterocycles—a common and important motif in many pharmaceuticals. biosynth.com This versatility makes this compound a key component in the synthetic pipelines aimed at discovering novel therapeutic agents. nbinno.comnbinno.com

Advanced Spectroscopic and Chromatographic Methodologies for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 3-Bromo-2,4-dimethoxybenzaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, aromatic, and methoxy (B1213986) protons.

Aldehyde Proton (-CHO): A single, highly deshielded proton is expected to appear as a singlet in the range of δ 9.5-10.5 ppm due to the strong electron-withdrawing effect of the carbonyl group.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (δ 6.5-8.0 ppm). The coupling between these adjacent protons would result in a characteristic splitting pattern.

Methoxy Protons (-OCH₃): Two separate singlets are anticipated for the two methoxy groups, as they are in non-equivalent positions. These signals would typically appear in the upfield region of δ 3.8-4.1 ppm.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, expected to appear far downfield (δ 185-195 ppm).

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons bonded to the bromine, methoxy, and aldehyde groups will have characteristic chemical shifts influenced by the electronic effects of these substituents.

Methoxy Carbons: The two methoxy carbons will produce two signals in the δ 55-65 ppm range.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 9.5 - 10.5 | Aldehyde (CHO) |

| 6.5 - 8.0 | Aromatic (Ar-H) | |

| 3.8 - 4.1 | Methoxy (OCH₃) | |

| ¹³C NMR | 185 - 195 | Carbonyl (C=O) |

| 110 - 165 | Aromatic (C-Ar) | |

| 55 - 65 | Methoxy (OCH₃) |

Mass Spectrometry (MS) Approaches (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating the components of a mixture and identifying each one. For this compound, GC-MS would confirm the compound's volatility and provide a mass spectrum corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The key feature in the mass spectrum of this compound would be the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and the presence of one bromine atom. |

| [M-CH₃]⁺ | Loss of a methyl group | Common fragmentation pathway for methoxy compounds. |

| [M-CHO]⁺ | Loss of the formyl group | Fragmentation of the aldehyde functional group. |

| [M-Br]⁺ | Loss of the bromine atom | Indicates the presence and position of the halogen. |

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aldehyde C-H stretch typically shows two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-Br Stretch: A weaker absorption in the far-infrared region, typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2720, 2820 | C-H Stretch | Aldehyde (CHO) |

| 1680 - 1700 | C=O Stretch | Aldehyde (CHO) |

| 1200 - 1275 | C-O Asymmetric Stretch | Aryl-alkyl ether (OCH₃) |

| 1020 - 1075 | C-O Symmetric Stretch | Aryl-alkyl ether (OCH₃) |

| 500 - 600 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful single-crystal X-ray analysis would provide unambiguous proof of its structure. It would yield precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C=O, C-Br, C-O, C-C).

Bond Angles: The angles formed between three connected atoms, confirming the geometry of the benzene ring and its substituents.

Conformation: The spatial arrangement of the aldehyde and methoxy groups relative to the aromatic ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonds, halogen bonds, or π-π stacking interactions.

While specific crystallographic data for this exact isomer is not widely published, studies on related isomers like 2,4-dimethoxybenzaldehyde (B23906) have detailed their crystal structures, confirming near-planar molecular geometries and identifying intermolecular interactions like π–π stacking.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for monitoring reaction progress, assessing compound purity, and for purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to check the purity of a sample and to determine appropriate solvent systems for larger-scale separation. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's purity is indicated by the presence of a single spot upon visualization under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analysis and purification. A reversed-phase C18 column is commonly used, with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water. A pure sample would exhibit a single peak in the chromatogram.

Gas Chromatography (GC): As a volatile compound, this compound is amenable to GC analysis. The sample is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. The resulting chromatogram can be used to determine the percentage purity of the sample. The reduction of this compound to its corresponding alcohol can be monitored using these techniques.

Determination of Melting Points and Other Physical Benchmarks (Methodology only)

The melting point of a solid is a fundamental physical property that serves as a crucial criterion of purity. For a pure crystalline solid, the melting point occurs over a narrow, well-defined temperature range.

The methodology for determining a melting point involves placing a small, powdered sample of the crystalline material into a thin-walled capillary tube. This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, a sharp melting range is a strong indicator of high purity for a synthesized batch of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethoxybenzaldehyde |

| 3-fluoro-2,4-dimethoxybenzaldehyde |

| (3-Bromo-2,4-dimethoxyphenyl)methanol |

| 5-bromo-1,3-benzodioxole-4-carboxaldehyde |

| Sodium borohydride (B1222165) |

| Hexane |

| Ethyl acetate |

| Acetonitrile |

| Methanol |

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 3-Bromo-2,4-dimethoxybenzaldehyde, the aldehyde functional group serves as a key handle for the introduction of chirality. Future research is poised to explore several avenues for its asymmetric transformation.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. units.itacs.org For instance, chiral secondary amines, such as proline derivatives, can catalyze the asymmetric α-functionalization of aldehydes. This approach could be applied to this compound to introduce a variety of substituents at the α-position with high enantioselectivity. Furthermore, the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral diamines and thiourea (B124793) derivatives, offers a pathway to synthesize complex chiral structures. mdpi.comresearchgate.net Adapting these methods to this compound could yield a library of novel chiral building blocks.

Another promising strategy involves the use of chiral ligands in metal-catalyzed reactions. Carbohydrate-derived chiral ligands, for example, have shown great promise in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Applying this to this compound would allow for the synthesis of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The development of N-N axially chiral compounds through organocatalytic atroposelective N-acylation also presents an intriguing, albeit more complex, avenue for creating novel chiral architectures based on this benzaldehyde (B42025) derivative. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has driven the development of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of reaction control, safety, and throughput. The integration of this compound into these platforms is a key area for future development.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For instance, the in-situ generation of bromine for bromination reactions can be safely managed in a flow system. nih.gov This could be relevant for optimizing the synthesis of this compound itself or for subsequent functionalization reactions.

Automated synthesis platforms can be used to rapidly generate libraries of compounds for high-throughput screening. chemspeed.comresearchgate.net Recent developments have demonstrated the use of aldehydes as radical precursors in automated one-pot library synthesis. chemrxiv.orgvapourtec.com This approach could be used to generate a diverse range of derivatives from this compound for drug discovery or materials science applications. Furthermore, automated electrochemical flow platforms are emerging as powerful tools for library synthesis and reaction optimization, offering a route to new derivatives with minimal human intervention. nih.gov

Exploration of Bio-catalytic Transformations

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. The exploration of biocatalytic transformations of this compound is a promising research frontier.

The microbial degradation of halogenated aromatic compounds is a well-established field, with many microorganisms capable of dehalogenating and metabolizing these substrates. nih.govtandfonline.com Enzymes such as dioxygenases can introduce hydroxyl groups onto the aromatic ring, often with high regio- and enantioselectivity, leading to the formation of chiral dihydrodiols. asm.org The biotransformation of this compound by such enzymatic systems could provide access to novel, highly functionalized chiral building blocks.

Furthermore, enzymes like cytochrome P450s have been shown to selectively demethylate substituted benzene (B151609) derivatives. researchgate.net This could potentially be applied to this compound to selectively remove one of the methoxy (B1213986) groups, leading to new derivatives with different electronic and steric properties. The biotransformation of this compound could also involve the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, all under mild and environmentally benign conditions. The identification of specific enzymes or microbial strains capable of these transformations is a key area for future research. acs.org

Design of Novel Catalysts for Selective Transformations

The development of new catalysts with enhanced activity, selectivity, and substrate scope is a continuous driving force in chemical synthesis. For this compound, the design of novel catalysts can unlock new reaction pathways and provide more efficient access to valuable derivatives.

The bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.netjocpr.com Future research will likely focus on developing more active and robust palladium catalysts, including those based on well-defined palladium clusters or those utilizing novel phosphine (B1218219) or N-heterocyclic carbene ligands, to facilitate these transformations under milder conditions and with lower catalyst loadings. cnr.it

Beyond the bromine substituent, the activation of otherwise inert C-H bonds presents a powerful strategy for the direct functionalization of the aromatic ring. researchgate.netnih.govmdpi.comrsc.org The development of catalysts, often based on palladium, rhodium, or iridium, that can selectively activate a specific C-H bond on the this compound scaffold would open up a vast new area of chemical space. This would allow for the introduction of a wide range of functional groups at positions that are not easily accessible through traditional methods.

The following table summarizes potential catalytic transformations for this compound:

| Transformation | Catalyst Type | Potential Products |

| Asymmetric Aldol (B89426) Reaction | Chiral Organocatalyst | Chiral β-hydroxy aldehydes |

| Asymmetric Michael Addition | Chiral Organocatalyst | Chiral γ-nitro aldehydes |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Biaryl derivatives |

| Heck Coupling | Palladium Catalyst | Alkenyl-substituted benzaldehydes |

| C-H Activation | Transition Metal Catalyst | Directly functionalized benzaldehydes |

Expanding Applications in Advanced Materials and Nanotechnology

The unique electronic and structural features of this compound and its derivatives make them attractive building blocks for the synthesis of advanced materials and for applications in nanotechnology.

One of the most promising areas is the development of fluorescent probes. Aldehydes can react with specific reagents to produce a fluorescent signal, making them useful for detecting certain analytes or for imaging biological processes. mdpi.comursinus.edursc.org The synthesis of fluorescent probes based on stilbenes and diphenylacetylenes often involves the use of substituted benzaldehydes. nih.gov The bromine atom on this compound can be used as a handle to attach the benzaldehyde core to a larger molecular framework, while the methoxy groups can be used to tune the photophysical properties of the resulting material. These probes could find applications in areas such as medical diagnostics and environmental monitoring. nih.gov

Furthermore, substituted benzaldehydes can be used in the synthesis of functionalized ionic liquids and other organic materials. researchgate.net The aldehyde group can be readily transformed into other functional groups, such as carboxylic acids or alcohols, providing a versatile platform for creating materials with tailored properties. The incorporation of this compound into polymers or other macromolecular structures could lead to materials with interesting optical, electronic, or biological properties.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,4-dimethoxybenzaldehyde in academic laboratories?

A plausible method involves electrophilic bromination of 2,4-dimethoxybenzaldehyde. The methoxy groups act as ortho/para-directing groups, favoring bromination at the 3-position. Key steps:

Substrate preparation : Start with 2,4-dimethoxybenzaldehyde.

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) under controlled conditions.

Work-up : Neutralize excess bromine with sodium thiosulfate, followed by extraction and recrystallization.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and confirm regioselectivity using H NMR (aldehyde proton at δ 10.2 ppm; methoxy singlets at δ 3.8–3.9 ppm) .

Q. How should researchers characterize this compound?

Use a combination of spectroscopic techniques:

- H NMR : Aldehyde proton (δ ~10.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and methoxy groups (δ ~3.8 ppm).

- C NMR : Aldehyde carbon (δ ~190 ppm), brominated aromatic carbons (δ ~115–130 ppm).

- IR : Stretching bands for aldehyde (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 244/246 (Br isotope pattern) .

Q. What safety protocols are critical for handling this compound?

- Eye/Skin Protection : Wear goggles and nitrile gloves. In case of contact, flush eyes with water for 15 minutes and wash skin with soap .

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : For ingestion, rinse mouth and seek medical attention. Toxicity data is limited, so assume acute hazards .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be mitigated during synthesis?

The steric and electronic effects of the 2,4-dimethoxy groups influence bromination:

- Electronic directing : Methoxy groups activate the ring, favoring bromination at the 3-position (para to one methoxy, ortho to another).

- Competing pathways : If undesired isomers form, optimize reaction conditions (e.g., lower temperature, controlled stoichiometry of Br₂).

- Validation : Use computational modeling (DFT) to predict electrophilic attack sites or employ directing groups (e.g., temporary protection of aldehyde) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

This compound serves as a versatile electrophilic partner in:

- Schiff base formation : React with amines (e.g., 4-amino-triazoles) to form imines, precursors to bioactive heterocycles .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to access biaryl aldehydes. The bromine acts as a leaving group in Pd-catalyzed reactions .

Example : Reaction with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole yields triazole derivatives with potential antimicrobial activity .

Q. How does the electronic environment of this compound influence its reactivity?

- Methoxy groups : Electron-donating groups increase ring electron density, enhancing susceptibility to electrophilic attack but reducing oxidative stability.

- Bromine : Withdraws electrons inductively, making the aldehyde more electrophilic. This duality allows for tailored reactivity in nucleophilic additions or metal-catalyzed reactions.

Experimental Insight : Compare reaction rates with non-brominated analogs (e.g., 2,4-dimethoxybenzaldehyde) in Knorr quinoline synthesis to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.